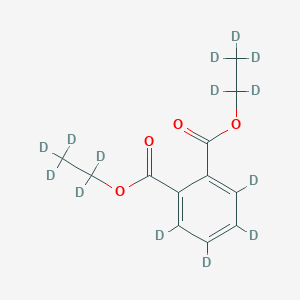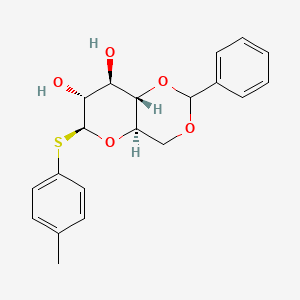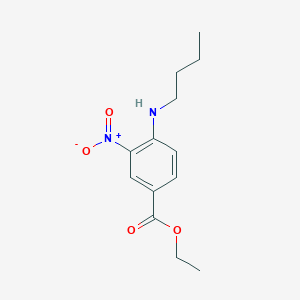
4-(3-Cyanobenzoyl)quinoline
概要
説明
4-(3-Cyanobenzoyl)quinoline is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound consists of a quinoline ring system substituted with a 3-cyanobenzoyl group at the 4-position. The presence of both the quinoline and cyanobenzoyl moieties imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanobenzoyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzoyl chloride and quinoline.
Condensation Reaction: The key step involves the condensation of 3-cyanobenzoyl chloride with quinoline in the presence of a base, such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that reaction conditions are optimized for higher yields and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-(3-Cyanobenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the cyanobenzoyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction can produce amines or alcohols.
科学的研究の応用
4-(3-Cyanobenzoyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: Studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(3-Cyanobenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Fluorescent Probes: The compound’s fluorescence properties can be utilized for imaging applications, where it binds to specific biomolecules and emits light upon excitation.
類似化合物との比較
Similar Compounds
4-(4-Cyanobenzoyl)quinoline: Similar structure but with the cyanobenzoyl group at the 4-position.
4-(3-Nitrobenzoyl)quinoline: Contains a nitro group instead of a cyano group.
4-(3-Methoxybenzoyl)quinoline: Contains a methoxy group instead of a cyano group.
Uniqueness
4-(3-Cyanobenzoyl)quinoline is unique due to the presence of the cyanobenzoyl group, which imparts distinct electronic and steric properties
特性
IUPAC Name |
3-(quinoline-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-11-12-4-3-5-13(10-12)17(20)15-8-9-19-16-7-2-1-6-14(15)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLSSORWDYQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
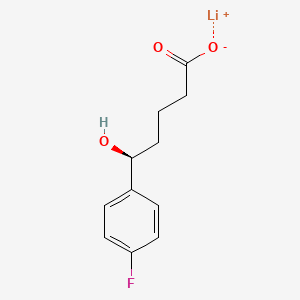
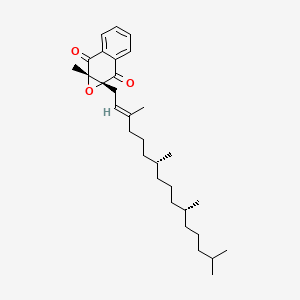
![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
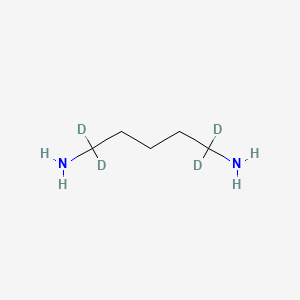

![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)
